molecular formula C18H20N6O B15105301 N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B15105301
M. Wt: 336.4 g/mol
InChI Key: NFDNBDMXFLJAAK-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound featuring a tetrazolo[1,5-a]pyridine core linked to a benzylpiperidine moiety via a carboxamide bridge. The tetrazolo[1,5-a]pyridine system is a nitrogen-rich bicyclic scaffold known for its bioisosteric properties, often enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C18H20N6O/c25-18(15-6-7-17-20-21-22-24(17)13-15)19-16-8-10-23(11-9-16)12-14-4-2-1-3-5-14/h1-7,13,16H,8-12H2,(H,19,25)

InChI Key

NFDNBDMXFLJAAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CN3C(=NN=N3)C=C2)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide typically involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate to form tetrazolo[1,5-a]pyridines . Another method involves the treatment of pyridine N-oxides with 4-toluene sulfonyl chloride and sodium azide in toluene at elevated temperatures . These reactions are efficient and yield the desired tetrazolo[1,5-a]pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound featuring a tetrazole ring fused with a pyridine system and a benzylpiperidine substituent. It belongs to a class of heterocycles characterized by high nitrogen content and unique structural properties. The tetrazole moiety contributes to the compound's chemical reactivity and biological activity, while the benzylpiperidine group enhances its pharmacological potential, making it a candidate for drug development.

Potential Applications
Tetrazoles are known for their diverse biological activities. this compound has potential applications in various fields:

  • Drug Development The presence of the benzylpiperidine group enhances its pharmacological potential, making it an interesting candidate for drug development.
  • Binding Affinity this compound stands out due to its hybrid structure combining a piperidine moiety with a fused tetrazole-pyridine system. This combination potentially enhances its binding affinity and selectivity towards specific biological targets compared to simpler tetrazoles or piperidines alone.

Reactivity and Interactions

The chemical reactivity of this compound primarily involves the tetrazole ring, which can participate in various reactions. Interaction studies involving this compound would typically focus on its binding affinity and specificity towards various biological targets. Techniques such as binding assays, X-ray crystallography, and molecular docking can provide insights into how this compound interacts at the molecular level with proteins or nucleic acids.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesBiological Activity
1H-tetrazoleSimple tetrazole structureAntimicrobial
2H-tetrazoleSimilar nitrogen-rich heterocycleAnticancer
Benzylpiperidine derivativesPiperidine ring with substituentsAnalgesic properties

Synthesis

Mechanism of Action

The exact mechanism of action of N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or other cellular processes .

Comparison with Similar Compounds

(i) Core Heterocycle Influence

  • Tetrazolo[1,5-a]pyridine vs. Triazolo[1,5-a]pyrimidine: The triazolo-pyrimidine derivatives (e.g., compounds from ) exhibit broader reported activities, including antitumor and herbicidal effects, due to their electron-rich cores enabling diverse receptor interactions .
  • Tetrazolo[1,5-a]pyridine vs.

(ii) Substituent Effects

  • Benzylpiperidine vs. Indolyl Groups : The benzylpiperidine substituent in the target compound likely enhances lipophilicity and blood-brain barrier permeability, suggesting CNS-targeted applications. Indolyl-substituted analogs () may instead interact with indole-binding proteins or kinases .
  • Chlorobenzyl vs. p-Tolyl Groups : Halogenated substituents (e.g., 2-chlorobenzyl in ) improve binding affinity via halogen bonding, while p-tolyl groups () may enhance hydrophobic interactions in antitumor contexts .

Biological Activity

N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring fused with a pyridine system , along with a benzylpiperidine substituent . The tetrazole moiety is significant for its reactivity and biological activity, while the benzylpiperidine enhances its pharmacological potential. The presence of multiple nitrogen atoms in the structure contributes to its unique chemical reactivity and interaction with biological targets .

Synthesis Methods

Several synthetic routes have been explored for the preparation of this compound. One common method involves a multicomponent reaction that combines various reagents to form the desired product in a single step, which is efficient for producing complex heterocycles . The synthesis typically includes:

  • Reagents : Propargylamine, benzaldehyde derivatives, sodium azide.
  • Conditions : Heating in the presence of catalysts like copper salts.
  • Yield : Varies based on conditions but generally yields moderate to high amounts of the target compound.

Anticancer Activity

This compound has demonstrated promising anticancer properties in vitro. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)
  • A549 (lung cancer)

The cytotoxicity was evaluated using the MTT assay, revealing that certain derivatives had greater potency than established chemotherapeutics like doxorubicin .

The compound's mechanism of action is believed to involve:

  • Inhibition of cell proliferation : Inducing apoptosis in cancer cells.
  • Interaction with sigma receptors : Similar compounds have shown high affinity for sigma receptors, which may mediate their anticancer effects .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the benzyl and piperidine moieties significantly influence the compound's biological activity. For example:

Compound FeatureModificationBiological Activity
Benzyl GroupSubstituentsEnhanced binding affinity to sigma receptors
Piperidine RingVariationsAltered cytotoxicity profiles against cancer cells

These modifications can optimize the pharmacokinetic properties and improve selectivity towards specific targets .

Case Studies

  • In vitro Studies : A series of derivatives were synthesized and screened against various human cancer cell lines. Compounds exhibited dose-dependent cytotoxicity, with some showing IC50 values lower than 10 µM .
  • Binding Affinity Studies : Research indicated that this compound has a high binding affinity for sigma1 receptors (Ki = 3.90 nM), suggesting potential as a therapeutic agent in neuroprotection and cancer treatment .

Q & A

Q. What are the common synthetic routes for N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Tetrazolo Ring Formation : Cyclization of precursors (e.g., hydrazine derivatives with carbonyl compounds) under acidic or catalytic conditions. For example, ammonium chloride (NH4_4Cl) has been used as a cost-effective catalyst for tetrazolo[1,5-a]pyrimidine synthesis, reducing reaction time to 2–4 hours with yields >80% .
  • Carboxamide Coupling : Activation of the carboxylic acid (e.g., via EDCI/HOBt) followed by coupling with 1-benzylpiperidin-4-amine. Solvent choice (e.g., DMF or acetonitrile) and temperature (40–60°C) are critical for minimizing side products .
  • Optimization Strategies :
  • Use high-throughput screening to test catalysts (e.g., AlCl3_3, NH4_4Cl) for efficiency.
  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry and solvent ratios.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Essential for confirming the benzylpiperidine and tetrazolo-pyridine moieties. For example, aromatic protons in tetrazolo[1,5-a]pyridine resonate at δ 7.8–8.5 ppm, while piperidine protons appear as multiplet signals at δ 2.5–3.5 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 377.1542 for C20_{20}H21_{21}N6_6O) with <2 ppm error .
  • IR Spectroscopy : Identifies carboxamide C=O stretching (~1650 cm1^{-1}) and tetrazole ring vibrations (~1450 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HeLa vs. MCF-7) and protocols (e.g., MTT vs. ATP-based viability assays). For example, IC50_{50} values for tetrazolo-quinoxaline derivatives varied from 3.20–5.29 µM depending on the cell line .
  • Purity Analysis : Use HPLC (>98% purity) to rule out impurities affecting activity.
  • Structural Confirmation : Re-examine stereochemistry via X-ray crystallography (using SHELX software for refinement) to verify active conformers .

Q. What computational methods are used to predict the binding affinity of this compound with target proteins?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., EGFR kinase). For example, docking studies of tetrazolo[1,5-a]quinoxaline derivatives showed strong binding to EGFR (PDB ID: 4HJO) with ΔG = −9.2 kcal/mol .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., hydrogen bonds with Lys745).
  • QSAR Models : Corlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity trends .

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